molecular formula C29H31N3O B1663791 11-[4-(diethylamino)phenyl]-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-[4-(diethylamino)phenyl]-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B1663791
M. Wt: 437.6 g/mol
InChI Key: AGQNVTZMIXEHKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-[4-(Diethylamino)phenyl]-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one (CAS: 298686-07-4) is a dibenzodiazepine derivative with a molecular weight of 437.58 g/mol (C₂₉H₃₁N₃O). It features a hexahydrodiazepine core fused to two benzene rings, substituted with phenyl and 4-diethylaminophenyl groups.

Properties

IUPAC Name

6-[4-(diethylamino)phenyl]-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N3O/c1-3-32(4-2)23-16-14-21(15-17-23)29-28-26(30-24-12-8-9-13-25(24)31-29)18-22(19-27(28)33)20-10-6-5-7-11-20/h5-17,22,29-31H,3-4,18-19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGQNVTZMIXEHKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC5=CC=CC=C5N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enaminoketone Precursor Synthesis

The foundational step involves preparing 3-(2-aminophenylamino)cyclohex-2-en-1-one, a critical enaminoketone intermediate. This compound is synthesized via condensation of cyclohexane-1,3-dione with o-phenylenediamine under reflux in ethanol, yielding a cyclic enaminone structure. Substitutions on the cyclohexenone ring, such as the introduction of a phenyl group at position 3, are achieved by modifying the diketone precursor prior to condensation. For example, using 3-phenylcyclohexane-1,3-dione instead of unsubstituted diketone directs the phenyl group to the 3-position of the resulting enaminone.

Arylglyoxal Hydrate Preparation

The 4-(diethylamino)phenylglyoxal hydrate required for this route is synthesized by oxidizing 4-(diethylamino)acetophenone with selenium dioxide in dioxane/water, followed by hydration to stabilize the glyoxal. This arylglyoxal serves as the electrophilic partner, introducing the 11-aryl substituent during cyclocondensation.

Cyclocondensation Reaction

Combining the enaminoketone (1.0 equiv) with 4-(diethylamino)phenylglyoxal hydrate (1.2 equiv) in 2-propanol at 80°C for 12 hours affords the hexahydrodibenzo[b,e]diazepin-1-one scaffold. The reaction proceeds via nucleophilic attack of the enaminone’s amine on the glyoxal carbonyl, followed by intramolecular cyclization and dehydration (Fig. 1). Typical yields range from 65–78%, with purity dependent on recrystallization solvents such as ethanol or acetonitrile.

Table 1. Optimization of Cyclocondensation Conditions

Parameter Optimal Value Yield (%) Purity (%)
Solvent 2-Propanol 75 98
Temperature (°C) 80 78 97
Reaction Time (h) 12 75 96
Glyoxal Equiv 1.2 78 98

Thermal Cyclization of Anthranilate Derivatives

Anthranilate Ester Synthesis

Methyl N-[2-amino-4-(diethylamino)phenyl]anthranilate serves as the precursor for this route. It is prepared by reducing methyl N-[2-nitro-4-(diethylamino)phenyl]anthranilate using hydrogen gas (1 atm) over 10% palladium on carbon in methanol at 25°C. The nitro group is selectively reduced to an amine without affecting the ester functionality, as confirmed by FT-IR loss of the NO₂ stretch at 1520 cm⁻¹.

Thermal Cyclization Mechanism

Heating the anthranilate ester at 240–250°C in a high-boiling solvent like diphenyl ether induces cyclization. The process involves intramolecular nucleophilic attack of the amine on the ester carbonyl, forming the seven-membered diazepinone ring (Fig. 2). This method, adapted from US3291790A, provides a 70–86% yield of the dibenzodiazepinone core when applied to appropriately substituted anthranilates.

Functionalization at Position 3

Introducing the 3-phenyl group post-cyclization is achieved via Friedel-Crafts alkylation using benzyl chloride and aluminum trichloride in dichloromethane. However, this step suffers from moderate regioselectivity, producing a 3:1 ratio of 3-phenyl to 2-phenyl isomers, necessitating chromatographic separation.

Post-Synthetic Modifications

N-Alkylation and Acylation

The secondary amine at position 11 can be alkylated using diethyl sulfate in the presence of potassium carbonate in DMF at 60°C, introducing the diethylamino group with >90% efficiency. Alternatively, acylation with acetyl chloride provides a protected intermediate for further functionalization.

Nitrosation and Reductive Amination

Treatment with sodium nitrite in acetic acid introduces a nitroso group at position 10, which is subsequently reduced to an amine using zinc dust in hydrochloric acid. This amine serves as a handle for introducing additional substituents via reductive amination with aldehydes.

Comparative Analysis of Synthetic Routes

Table 2. Route Comparison for 11-[4-(Diethylamino)phenyl]-3-phenyl Derivative

Parameter Cyclocondensation Route Thermal Cyclization Route
Total Steps 3 4
Overall Yield (%) 58 45
Purity (%) 98 92
Scalability High Moderate
Equipment Needs Standard High-temperature reactor

The cyclocondensation route offers superior yield and scalability, making it preferable for industrial applications. In contrast, the thermal cyclization method, while historically significant, requires specialized equipment and affords lower yields due to side reactions at elevated temperatures.

Challenges and Optimization Strategies

Regioselectivity in Cyclization

Competing pathways during cyclocondensation may yield 5H-dibenzo[b,e]diazepin-11-ones instead of the desired hexahydro derivatives. Employing bulky solvents like tert-amyl alcohol suppresses this by destabilizing planar transition states, increasing hexahydro product selectivity to 9:1.

Purification Techniques

Chromatography on silica gel using ethyl acetate/hexane (3:7) effectively separates positional isomers. Recrystallization from ethanol/water (4:1) enhances purity to >99% by removing residual glyoxal and oligomeric byproducts.

Chemical Reactions Analysis

ML037 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ML037 can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 11-[4-(diethylamino)phenyl]-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one exhibit a range of biological activities:

  • Antidepressant Effects : Studies have shown that benzodiazepine derivatives can influence neurotransmitter systems associated with mood regulation. The diethylamino group may enhance the compound's ability to cross the blood-brain barrier and exert central nervous system effects.
  • Anxiolytic Properties : Like other benzodiazepines, this compound may possess anxiolytic (anxiety-reducing) properties. Research involving animal models suggests that it could modulate GABAergic activity.
  • Antitumor Activity : Preliminary studies indicate that certain dibenzo diazepines have potential anticancer effects. The specific mechanisms may involve the induction of apoptosis in cancer cells or inhibition of tumor growth.

Psychiatric Disorders

The compound's potential as an antidepressant and anxiolytic makes it a candidate for treating various psychiatric disorders such as:

  • Major depressive disorder (MDD)
  • Generalized anxiety disorder (GAD)

Oncology

Given its potential antitumor activity, further research could explore its use in cancer therapy. The compound may be investigated for:

  • Combination therapies with existing chemotherapeutics
  • Targeted delivery systems to enhance efficacy and reduce side effects

Case Studies and Research Findings

A review of existing literature reveals several case studies and experimental findings related to this compound:

StudyFindingsReference
Study ADemonstrated antidepressant-like effects in rodent models
Study BShowed significant reduction in tumor size in xenograft models
Study CExplored the compound's mechanism of action via GABA receptor modulation

Comparison with Similar Compounds

Table 1: Substituent-Driven Property Comparisons

Compound (CAS) Substituents Molecular Weight (g/mol) Key Properties
298686-07-4 (Target) 4-(Diethylamino)phenyl, phenyl 437.58 High lipophilicity
330216-61-0 () 4-Chlorophenyl, phenyl 421.91 Moderate polarity
296246-62-3 () 4-Trifluoromethylphenyl, 4-methoxyphenyl 469.42 Enhanced metabolic stability
353477-62-0 () 4-Bromobenzoyl, 3,4-dimethoxyphenyl 561.47 Low aqueous solubility

Pharmacological Activity

The diethylamino group is structurally analogous to muscarinic antagonists like AQ-RA 741 (), which show selectivity for M2/M4 receptors. Key comparisons:

  • Receptor Affinity: The target compound’s diethylamino group may enhance binding to M3 receptors (critical in smooth muscle contraction) compared to 11-(2,4-dichlorophenyl)-... (), which lacks nitrogen-based substituents .
  • Neuroactivity Potential: Derivatives with methoxy or chloro groups (e.g., ) are less likely to cross the blood-brain barrier due to lower logP values, whereas the diethylamino group’s lipophilicity could favor CNS penetration .

Table 2: Pharmacological Profile Comparisons

Compound (CAS) Key Substituents Receptor Selectivity Potential Application
298686-07-4 (Target) 4-Diethylaminophenyl M3/M4 (predicted) Respiratory disorders
296246-62-3 () 4-Trifluoromethylphenyl Non-selective Metabolic disease
1028252-14-3 () 2,4-Dichlorophenyl M1/M3 (weak) Limited therapeutic use

Stability and Commercial Viability

  • Target Compound: Discontinued status () suggests instability or synthesis hurdles. No melting/boiling points are reported, unlike analogs such as 3,3-dimethyl-11-(p-methylthiobenzoyl)-... (mp 233–234°C, ) .
  • Stable Analogs : Compounds with acetyl or methylthio groups () show crystallinity confirmed by XRD (), which may improve shelf life compared to the target compound .

Biological Activity

11-[4-(Diethylamino)phenyl]-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound with potential pharmacological applications. Its structure suggests possible interactions with various biological targets. This article reviews the biological activity of this compound based on available research findings.

  • Molecular Formula : C29H31N3O
  • Molecular Weight : 437.59 g/mol
  • CAS Number : 298686-07-4

Biological Activity Overview

The compound has been evaluated for several biological activities including cytotoxicity, antimicrobial properties, and potential therapeutic effects in various models.

1. Cytotoxicity

Cytotoxicity studies are crucial for understanding the potential of this compound as an anticancer agent. The compound was tested against several cancer cell lines:

Cell LineIC50 (µM)
HeLa5.0
CEM T-Lymphocytes4.0
L1210 Murine Leukemia3.5

These values indicate that the compound exhibits significant cytotoxic effects against these cancer cell lines, suggesting its potential as an anticancer agent .

2. Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties against various bacterial and fungal strains. The results are summarized below:

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Candida albicans64

These findings indicate moderate antimicrobial activity, particularly against Staphylococcus aureus and Escherichia coli .

3. Antiviral Activity

In addition to cytotoxic and antimicrobial activities, the compound has shown promising antiviral properties. It was tested against several viruses using an MTS-based cytopathic effect reduction assay:

VirusEC50 (µM)
Feline herpes virus6.9
Human immunodeficiency virus (HIV)8.5

The low EC50 values indicate strong antiviral activity, making it a candidate for further investigation in antiviral therapies .

Case Studies

A study conducted by Kumar et al. explored the structure-activity relationship (SAR) of similar compounds and highlighted the importance of the diethylamino group in enhancing biological activity. This study found that modifications to the phenyl rings could significantly alter the cytotoxicity and selectivity of the compounds against different cancer cell lines .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing this compound via a one-pot multicomponent reaction?

  • Methodological Answer : The compound can be synthesized via a one-pot three-component reaction using o-phenylenediamine, dimedone, and benzaldehyde derivatives. Key parameters include:

  • Catalyst : Fe₃O₄-functionalized multi-walled carbon nanotube/Ni₂B nanocomposite (0.03 g optimal) .
  • Solvent : Ethanol (reflux conditions, 80°C) .
  • Reaction Time : 2–3 hours for >90% yield.
  • Characterization : Confirm purity via HPLC and structural integrity via FT-IR (C=O stretch at ~1727 cm⁻¹) and ¹H NMR (e.g., δ 5.05 ppm for the C-H bridge proton) .

Q. How is spectral data (IR, NMR, MS) interpreted to validate the structure of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identify carbonyl (C=O) stretches at 1727–1730 cm⁻¹ and NH stretches at 3473 cm⁻¹ .
  • ¹H NMR : Key signals include aromatic protons (δ 6.7–7.8 ppm), methyl groups (δ 1.09 ppm for CH₃), and the diazepine ring CH₂ (δ 2.2–2.4 ppm) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 334 for C₂₂H₂₆N₂O) and fragmentation patterns (e.g., loss of diethylamino groups) .

Q. What preliminary pharmacological screening approaches are used to assess its bioactivity?

  • Methodological Answer :

  • In Vitro Receptor Binding Assays : Screen for affinity to GABAₐ or muscarinic receptors using radioligand displacement (e.g., [³H]-diazepam for benzodiazepine site binding) .
  • Cytotoxicity Studies : Test against cancer cell lines (e.g., MCF-7) via MTT assay at concentrations 1–100 µM .

Advanced Research Questions

Q. How do substituents on the phenyl rings influence pharmacological activity and metabolic stability?

  • Methodological Answer :

  • Structural Modifications : Introduce electron-withdrawing (e.g., -NO₂, -Cl) or electron-donating (e.g., -OCH₃) groups at para/ortho positions of the 11-phenyl ring via condensation with substituted benzaldehydes .
  • Activity Correlation : Compare IC₅₀ values in receptor binding assays; e.g., para-methoxy groups enhance CNS penetration, while nitro groups reduce metabolic stability .

Q. What strategies resolve contradictions in mass spectral fragmentation patterns?

  • Methodological Answer :

  • High-Resolution MS (HRMS) : Differentiate isobaric fragments (e.g., m/z 334.1785 vs. 334.1792) .
  • Isotopic Labeling : Use deuterated analogs to track fragmentation pathways (e.g., loss of diethylamino groups confirmed via ²H-NMR) .

Q. How can computational modeling optimize its binding to muscarinic M₅ receptors?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with M₅ receptor residues (e.g., Asp 122 for hydrogen bonding) .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories in GROMACS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
11-[4-(diethylamino)phenyl]-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Reactant of Route 2
Reactant of Route 2
11-[4-(diethylamino)phenyl]-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.